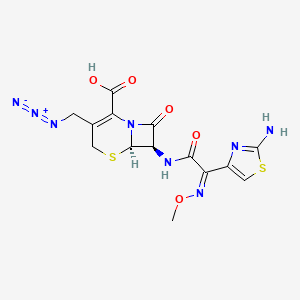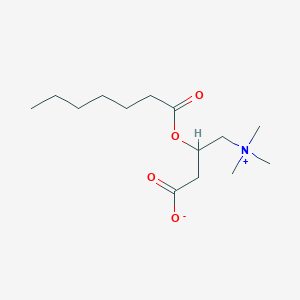
Picrasidine C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Picrasidine C is a natural product found in Picrasma quassioides with data available.
Applications De Recherche Scientifique
PPARα Agonist and Metabolic Disease Treatment
Picrasidine C, a dimeric β-carboline-type alkaloid isolated from Picrasma quassioides, has been identified as a subtype-selective PPARα agonist. It selectively activates PPARα and enhances PPARα transcriptional activity. This action leads to the expression of PPARα-regulated genes involved in lipid, glucose, and cholesterol metabolism. These findings suggest its potential application in treating metabolic diseases such as hyperlipidemia, atherosclerosis, and hypercholesterolemia (Zhao et al., 2016).
Computational Insights for Drug Development
A computational investigation revealed Picrasidine C as a selective PPARα lead. This study involved molecular docking, pharmacophore modeling, and molecular dynamics simulations to understand its binding mode and selectivity mechanism. The research aimed to optimize Picrasidine C for better affinity and safety, making it a valuable lead for developing subtype-selective PPARα agonists (Li et al., 2019).
Chemical Analysis and Alkaloid Identification
In chemical studies, Picrasidine C has been identified among various alkaloids isolated from Picrasma quassioides. These investigations, which include NMR spectroscopy and X-ray diffraction, contribute to understanding the chemical composition and potential bioactive compounds of this species (Jiao et al., 2010), (Liu et al., 1993).
Biogenetic Pathway Analysis
Research on the biogenetic pathways of Picrasidine C and related alkaloids helps in understanding their synthesis and potential modifications for therapeutic applications. Studies have proposed possible biogenetic pathways for these alkaloids, contributing to the field of natural product chemistry and drug discovery (Ohmoto & Koike, 1985).
Propriétés
Nom du produit |
Picrasidine C |
|---|---|
Formule moléculaire |
C29H26N4O4 |
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
4-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-2-methoxy-1-(9H-pyrido[3,4-b]indol-1-yl)butan-1-one |
InChI |
InChI=1S/C29H26N4O4/c1-35-21-10-6-8-18-24-23(37-3)15-31-20(27(24)33-25(18)21)11-12-22(36-2)29(34)28-26-17(13-14-30-28)16-7-4-5-9-19(16)32-26/h4-10,13-15,22,32-33H,11-12H2,1-3H3 |
Clé InChI |
FNSOWPJAPJEOEO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(C(=O)C4=NC=CC5=C4NC6=CC=CC=C56)OC)OC |
SMILES canonique |
COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(C(=O)C4=NC=CC5=C4NC6=CC=CC=C56)OC)OC |
Synonymes |
picrasidine C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3E)-2-oxo-18,30-disulfooxy-32-(8-sulfooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] hydrogen sulfate](/img/structure/B1235211.png)
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(2,2-dihydroxyethylamino)-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1235212.png)
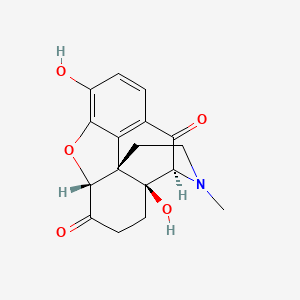

![N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]pyridine-4-carboxamide](/img/structure/B1235219.png)
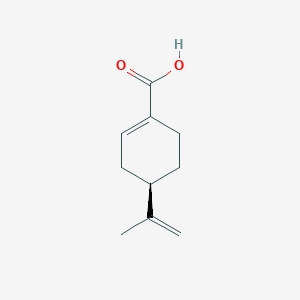
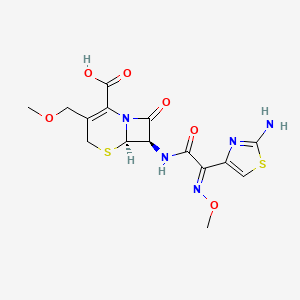
![1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]tetrazol-5-amine](/img/structure/B1235226.png)
![[(1S,3S,5E,8E,11S,12S,13E,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1235227.png)
